UPF 1069

PARP2 Selectivity Isoenzyme

Distinguishing PARP2-specific roles from pan-PARP effects remains a key challenge in DNA repair and neuroprotection research. UPF 1069 provides ~27-fold selectivity for PARP2 over PARP1 (IC50 0.3 μM vs. 8 μM), enabling unambiguous mechanistic assignment. - Selective PARP2 inhibition at 0.3-10 µM without confounding PARP1 blockade - Lacks DNA-trapping activity; reflects catalytic inhibition, not cytotoxic trapping - Validated in ChIP-seq, RNA-seq, OGD hippocampal, and AR-signaling prostate cancer models

Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
CAS No. 1048371-03-4
Cat. No. B1683455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUPF 1069
CAS1048371-03-4
SynonymsUPF-1069, UPF1069, UPF 1069
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)COC2=CC=CC3=C2C=CNC3=O
InChIInChI=1S/C17H13NO3/c19-15(12-5-2-1-3-6-12)11-21-16-8-4-7-14-13(16)9-10-18-17(14)20/h1-10H,11H2,(H,18,20)
InChIKeyJJWMRRNGWSITSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UPF 1069 Selective PARP2 Inhibitor


UPF 1069 is an isoquinolinone derivative and a selective inhibitor of poly(ADP-ribose) polymerase 2 (PARP2) [1]. It is widely used as a pharmacological tool to dissect the distinct biological roles of PARP2 versus PARP1 in DNA repair, transcriptional regulation, and cell death pathways [2].

UPF 1069 vs. Generic PARP Inhibitors


Generic PARP inhibitors such as olaparib or veliparib potently inhibit both PARP1 and PARP2 at nanomolar concentrations, making it impossible to attribute observed biological effects to a specific isoenzyme. UPF 1069, in contrast, provides ~27-fold selectivity for PARP2 over PARP1, enabling unambiguous interrogation of PARP2-specific functions [1]. Additionally, in contrast to next-generation PARP1-selective inhibitors like AZD5305 (which spare PARP2), UPF 1069 serves the inverse purpose—selective PARP2 inhibition without confounding PARP1 blockade [2].

UPF 1069 Differentiation Evidence


PARP2 Selectivity Over PARP1

UPF 1069 exhibits a 27-fold selectivity for PARP2 over PARP1 [1], contrasting sharply with the non-selective pan-PARP inhibition of olaparib (selectivity fold = 1) and the PARP1-selective inhibition of AZD5305 (selectivity fold >460) [2].

PARP2 Selectivity Isoenzyme

Functional PARP2 Selectivity in Cells

In PARP-1-deficient fibroblasts, UPF 1069 (1 µM) reduces residual PARP activity by approximately 80%, whereas it only slightly inhibits enzymatic activity in wild-type fibroblasts [1]. This demonstrates that at this concentration, UPF 1069 potently inhibits PARP2 (the sole remaining PARP in the knockout) but largely spares PARP1 in wild-type cells.

Cellular PARP activity PARP2 inhibition Functional selectivity

Divergent Effects in Ischemia Models

In organotypic hippocampal slices, UPF 1069 (0.01–1 µM) caused a concentration-dependent exacerbation (up to 155%) of oxygen-glucose deprivation (OGD)-induced CA1 pyramidal cell death, a model of apoptosis-like death. Conversely, in mouse mixed cortical cells exposed to OGD (a necrosis-like model), UPF 1069 (1–10 µM) significantly reduced post-ischemic damage [1].

Ischemia Neuronal cell death Neuroprotection

AR Signaling Inhibition in Prostate Cancer

In LNCaP prostate cancer cells, treatment with UPF 1069 (10 µM) reduced androgen receptor (AR) target gene expression and inhibited cell proliferation. Notably, gene expression profiling revealed that UPF 1069 altered a distinct set of genes compared to olaparib and veliparib, with only partial overlap in differentially expressed genes [1].

Prostate cancer Androgen receptor Transcriptional regulation

Absence of PARP Trapping

Unlike olaparib, talazoparib, and other clinical PARP inhibitors that induce PARP-DNA trapping, UPF 1069 does not exhibit PARP2 trapping activity [1]. This mechanistic distinction is critical for experiments designed to isolate catalytic inhibition from trapping-dependent cytotoxicity.

PARP trapping Mechanism of action Cytotoxicity

Selectivity Profile vs. UPF-1035

Both UPF 1069 and UPF-1035 are isoquinolinone-based selective PARP2 inhibitors. However, UPF-1035 demonstrates a 60-fold selectivity for PARP2 (IC50 0.15 µM) over PARP-1 (IC50 9.0 µM) [1], whereas UPF 1069 provides a 27-fold selectivity window. This difference allows researchers to select the compound with the appropriate selectivity profile for their specific experimental requirements.

PARP2 Selectivity Isoquinolinone

UPF 1069 Research Applications


PARP2 in DNA Repair and Transcription

Use UPF 1069 at 0.3–10 µM to selectively inhibit PARP2 without significant PARP1 blockade [1]. This is ideal for ChIP-seq, RNA-seq, or functional assays aiming to attribute observed effects solely to PARP2 catalytic activity. The lack of DNA-trapping activity further ensures that outcomes reflect catalytic inhibition rather than cytotoxic trapping [2].

PARP2 in Ischemia-Reperfusion Injury

Apply UPF 1069 in ex vivo hippocampal slice cultures or cortical cell models to explore the divergent roles of PARP2 in apoptosis versus necrosis. The compound's concentration-dependent effects (exacerbation of CA1 death at 0.01–1 µM; cortical protection at 1–10 µM) provide a unique tool for mechanistic studies in stroke and neurodegeneration [1].

PARP2 in Prostate Cancer AR Signaling

In androgen-dependent or castration-resistant prostate cancer cell lines (e.g., LNCaP, VCaP), UPF 1069 (10 µM) suppresses AR target gene expression and inhibits proliferation [3]. This application is particularly valuable for studies distinguishing PARP2-specific effects on AR signaling from those of pan-PARP inhibitors.

Orthogonal Validation with PARP2 Inhibitors

Combine UPF 1069 with UPF-1035 (a structurally related PARP2 inhibitor with 60-fold selectivity) to confirm that observed phenotypes are due to PARP2 inhibition rather than off-target effects. The distinct selectivity windows (27-fold vs. 60-fold) allow for dose-response comparisons that strengthen pharmacological conclusions [4].

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